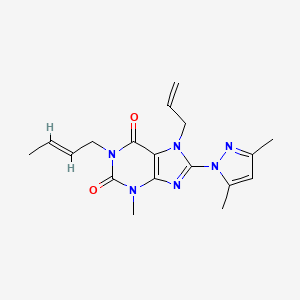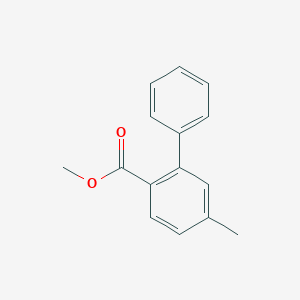
Methyl 5-methylbiphenyl-2-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
TET-mediated Active DNA Demethylation
Methyl 5-methylbiphenyl-2-carboxylate is implicated in the process of active DNA demethylation, a crucial regulatory mechanism in mammalian development and disease. The TET (ten-eleven translocation) family of enzymes can oxidize 5-methylcytosine (5mC) to generate 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), leading to DNA demethylation. This process involves complex biochemical mechanisms and is critical for maintaining gene expression and cellular identity (Wu & Zhang, 2017). Moreover, the TET proteins' ability to convert 5mC to 5fC and 5caC has been shown to influence genomic DNA, pointing towards an enzymatic activity–dependent demethylation pathway (Ito et al., 2011).
Structural and Spectral Insights
The synthesis and characterization of related compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid offer valuable insights into the structural and spectral properties of methyl 5-methylbiphenyl-2-carboxylate derivatives. Such studies are vital for understanding the molecular interactions and stability of these compounds under various conditions (Viveka et al., 2016).
Palladium-catalyzed Reactions
The compound's utility extends to palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This reactivity demonstrates its potential in synthetic organic chemistry for creating structurally complex molecules with high precision, contributing to advancements in drug development and materials science (Giri et al., 2007).
Fluorescent Chloride Sensor Development
Methyl 5-methylbiphenyl-2-carboxylate derivatives have been explored for creating optical chloride sensors, demonstrating the compound's utility in developing sensitive and selective probes for chloride ions. These sensors can be used in various analytical applications, including environmental monitoring and biomedical research (Das, Mohar, & Bag, 2021).
Corrosion Inhibition
Research into pyranpyrazole derivatives, structurally related to methyl 5-methylbiphenyl-2-carboxylate, has shown potential for use as corrosion inhibitors. These findings highlight the broader applicability of such compounds in industrial applications, particularly in protecting metals from corrosion in harsh environments (Dohare et al., 2017).
Propriétés
IUPAC Name |
methyl 4-methyl-2-phenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCJFGSLSLXVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylbiphenyl-2-carboxylate | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

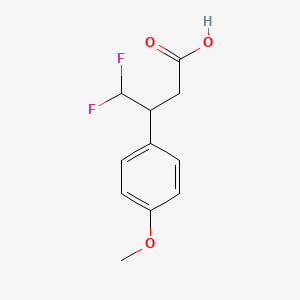
![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)
![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)
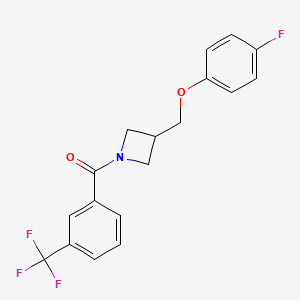
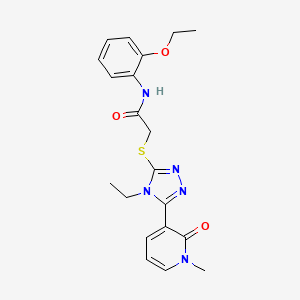
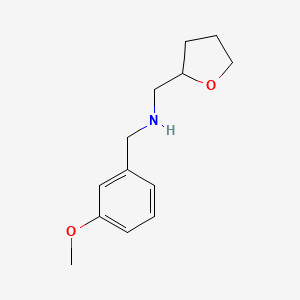
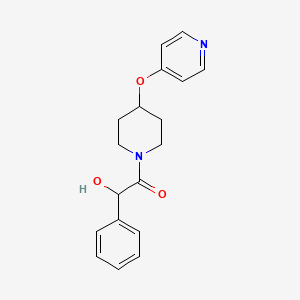
![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)
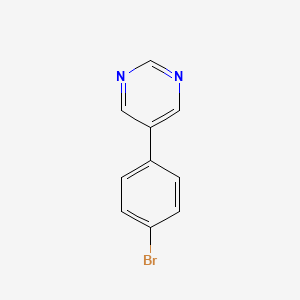
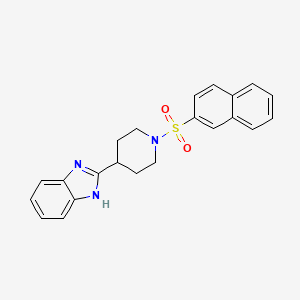
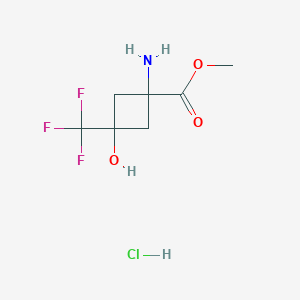
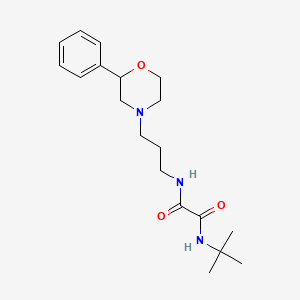
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2776495.png)
